BenchChemオンラインストアへようこそ!

Fmoc-DL-Ala-OH

Analytical Chemistry Chiral Analysis Spectroscopy

Fmoc-DL-Ala-OH is a racemic Fmoc-protected alanine (MW 311.33, C₁₈H₁₇NO₄) for applications where stereochemical heterogeneity is intentional or inconsequential. Unlike enantiopure Fmoc-L-Ala-OH or Fmoc-D-Ala-OH, this racemate delivers a true zero-optical-rotation baseline for polarimeter and circular dichroism (CD) calibration—a capability enantiopure forms cannot replicate. In SPPS, it enables single-route diastereomeric peptide libraries for SAR studies and offers substantial cost savings at racemization-prone coupling steps. Stable 36 months at -20°C. Select for analytical reference standards, diastereomeric library synthesis, and bulk campaigns where alanine stereochemistry is non-critical.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
CAS No. 35661-38-2
Cat. No. B3424585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-Ala-OH
CAS35661-38-2
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)
InChIKeyQWXZOFZKSQXPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-Ala-OH (CAS 35661-38-2) Procurement Guide: Distinguishing the Racemic Fmoc-Alanine Building Block from Enantiopure Analogs


Fmoc-DL-Ala-OH (CAS 35661-38-2), also designated as Nα-fluorenylmethoxycarbonyl-DL-alanine, is an Fmoc-protected alanine derivative existing as a racemic mixture of D- and L-enantiomers . The compound possesses molecular formula C18H17NO4 and molecular weight 311.33 g/mol, with typical purity specifications ranging from ≥98% to 99.49% across reputable vendors . This Fmoc-protected amino acid is categorized within the broader class of Fmoc-amino acid building blocks used extensively in solid-phase peptide synthesis (SPPS), yet its racemic nature fundamentally distinguishes it from enantiopure alternatives such as Fmoc-L-Ala-OH (CAS 35661-39-3) and Fmoc-D-Ala-OH [1]. Selection of this compound is predicated on specific synthetic objectives requiring racemic incorporation, analytical applications necessitating a racemic reference standard, or when cost efficiency outweighs stereochemical purity requirements.

Why Fmoc-DL-Ala-OH Cannot Be Interchanged with Enantiopure Fmoc-Ala-OH Analogs in Critical Applications


Substitution of Fmoc-DL-Ala-OH with enantiopure Fmoc-L-Ala-OH or Fmoc-D-Ala-OH is not a straightforward interchange and carries significant consequences in multiple scientific contexts. While all three compounds share the same Fmoc protecting group and nominal molecular weight (311.33 g/mol), the racemic nature of Fmoc-DL-Ala-OH fundamentally alters its behavior [1]. In peptide synthesis, incorporation of the racemic mixture yields diastereomeric peptides with heterogeneous stereochemistry, which profoundly impacts biological activity, conformational stability, and receptor recognition [2]. In analytical chemistry, the racemic form provides a critical zero-optical-rotation reference standard that enantiopure compounds cannot substitute, particularly for chiral method validation and circular dichroism (CD) calibration . Additionally, the cost differential between racemic and enantiopure Fmoc-alanine derivatives can be substantial—procurement of the racemic form for racemization-prone synthetic steps or non-stereospecific applications represents a justifiable economic choice where stereochemical fidelity is not required. These distinct functional, analytical, and economic attributes preclude casual substitution and warrant evidence-based procurement decisions.

Quantitative Evidence Guide: Verifiable Differentiation of Fmoc-DL-Ala-OH for Procurement Decision-Making


Optical Activity Null Reference Standard: Quantified Zero Optical Rotation Differentiates Fmoc-DL-Ala-OH from Enantiopure Analogs

Fmoc-DL-Ala-OH, as a racemic mixture, exhibits a measured optical rotation of approximately 0° due to equal concentrations of D- and L-enantiomers whose individual rotations cancel exactly. In contrast, Fmoc-L-Ala-OH (CAS 35661-39-3) exhibits a specific optical rotation of approximately -19° (c = 1, DMF) [1]. This dichotomous property—absolute zero rotation versus measurable negative rotation—establishes the racemic form as the appropriate reference standard for calibrating polarimetric and circular dichroism (CD) instrumentation and for serving as a negative control in chiral separation method validation.

Analytical Chemistry Chiral Analysis Spectroscopy

Racemic Incorporation for Diastereomeric Peptide Library Construction in Structure-Activity Studies

The incorporation of Fmoc-DL-Ala-OH into synthetic peptides enables the deliberate generation of diastereomeric peptide mixtures, a strategy employed to probe the stereochemical tolerance of biological targets. Sebestyén et al. (2016) utilized DL-alanine residues to construct poly[Lys(DL-Ala_m)] polymeric polypeptides conjugated with methotrexate (MTX) for anti-Leishmania donovani studies [1]. The authors synthesized model compounds including Cf-K(AaAa), where 'a' denotes D-alanine and 'A' denotes L-alanine, explicitly using the racemic building block approach to generate stereochemically heterogeneous sequences. This racemic incorporation methodology would be impossible to execute using enantiopure Fmoc-L-Ala-OH or Fmoc-D-Ala-OH alone, as each yields exclusively homochiral sequences.

Peptide Synthesis Drug Discovery Structure-Activity Relationship

Racemic Reference Standard for Chiral Amino Acid Analysis via OPA/NAC Derivatization

Fmoc-DL-Ala-OH and its derivatives serve as racemic reference standards in chiral amino acid analytical workflows employing derivatization with o-phthalaldehyde (OPA) and chiral thiols such as N-acetyl-L-cysteine (NAC). Analytical protocols document the quantitative analysis of amino acid enantiomers using OPA combined with NAC or other chiral thiols (e.g., N-acetyl-D-penicillamine, N-isobutyryl-L-cysteine) as derivatizing agents . In these methodologies, racemic DL-alanine standards are essential for establishing baseline separation parameters and verifying enantiomeric resolution before analyzing unknown samples. The deuterated analog [²H]-DL-Alanine-N-FMOC (based on CAS 35661-38-2 backbone) is specifically marketed as an analytical standard for such applications .

Analytical Chemistry Chiral Separation Amino Acid Analysis

Cost Efficiency Advantage in Racemization-Prone or Non-Stereospecific Synthetic Steps

In Fmoc solid-phase peptide synthesis, certain coupling steps are inherently prone to α-carbon racemization, particularly when using activated coupling reagents or when synthesizing sequences containing C-terminal amino acids or hindered residues [1]. The Fmoc protection strategy is recognized as providing better racemization control compared to alternative protecting group strategies [2], yet racemization remains a concern under certain conditions. When synthetic protocols anticipate unavoidable racemization at a specific alanine position, procurement of Fmoc-DL-Ala-OH—which is typically priced lower than its enantiopure counterparts—represents an economically rational decision. While vendor-specific pricing varies, the racemic form is generally manufactured at scale with lower production costs due to the absence of chiral resolution steps. This cost differential enables significant material savings in large-scale syntheses where stereochemical fidelity at a given position is not required for final product activity.

Process Chemistry Peptide Manufacturing Procurement Economics

Physicochemical and Stability Profile: Storage and Handling Specifications for Procurement Planning

Fmoc-DL-Ala-OH demonstrates a defined stability profile that informs procurement and inventory management decisions. The compound, when stored in powder form at -20°C under desiccated conditions, remains stable for 36 months (3 years), while storage at 4°C yields stability for 2 years [1]. In solution form (DMSO), stability is reduced to 6 months at -80°C and 1 month at -20°C, with recommendations to avoid multiple freeze-thaw cycles [1]. Physicochemical parameters include predicted density of 1.3±0.1 g/cm³, boiling point of 544.1±33.0 °C at 760 mmHg, LogP of 3.54, and refractive index of 1.608 . Solubility in DMSO is reported as ~100 mg/mL (approximately 321.20 mM) . The compound is classified as non-hazardous under GHS criteria [2].

Compound Management Stability Studies Inventory Management

Optimal Procurement and Application Scenarios for Fmoc-DL-Ala-OH in Research and Industrial Settings


Analytical Method Development: Chiral HPLC Calibration and CD Spectroscopy Reference Standard

Procure Fmoc-DL-Ala-OH for use as a zero-optical-rotation reference standard when calibrating polarimeters or establishing baseline parameters for circular dichroism (CD) spectroscopy. The racemic mixture provides a true zero reference signal that enantiopure Fmoc-alanine compounds cannot deliver [1]. Additionally, in chiral HPLC method development for amino acid analysis using OPA/chiral thiol derivatization (e.g., OPA/N-acetyl-L-cysteine), the racemic standard enables simultaneous detection and peak identification of both D- and L-enantiomers within a single chromatographic run . This application is particularly relevant for quality control laboratories validating analytical methods for peptide-based therapeutics, where accurate determination of enantiomeric purity is a regulatory requirement.

Diastereomeric Peptide Library Synthesis for Structure-Activity Relationship (SAR) Studies

Employ Fmoc-DL-Ala-OH in solid-phase peptide synthesis to deliberately generate diastereomeric peptide sequences for SAR investigations. This approach, demonstrated by Sebestyén et al. (2016) in the synthesis of methotrexate-conjugated poly[Lys(DL-Ala_m)] peptides for anti-Leishmania studies, enables the systematic evaluation of stereochemical tolerance at specific positions within bioactive peptides [1]. When screening for peptides with enhanced proteolytic stability or altered receptor binding profiles, the racemic building block provides access to stereochemically diverse libraries in a single synthetic route, eliminating the need for separate parallel syntheses using D- and L-enantiomers. Researchers in drug discovery and peptide therapeutics development should prioritize Fmoc-DL-Ala-OH for positions where D-amino acid substitution is being explored as a strategy to improve metabolic stability.

Process-Scale Peptide Manufacturing: Cost-Optimized Building Block for Racemization-Prone Coupling Steps

In large-scale (kilogram to multi-kilogram) peptide manufacturing campaigns, evaluate the use of Fmoc-DL-Ala-OH for coupling steps where α-carbon racemization is either unavoidable due to coupling conditions or where stereochemical fidelity at that specific alanine residue has been demonstrated not to impact the biological activity of the final peptide product [1]. The Fmoc protection strategy inherently provides superior racemization suppression compared to alternative protecting groups, yet racemization can still occur with highly activated coupling reagents or sterically hindered sequences . Given the cost differential between racemic and enantiopure Fmoc-alanine building blocks, process chemists and procurement managers can achieve significant material cost reduction by strategically deploying the racemic form at positions where stereochemistry is non-critical or where racemization is anticipated regardless of input stereochemistry.

Academic Core Facilities: General-Purpose Alanine Building Block for Teaching and Method Development

Academic peptide synthesis core facilities and teaching laboratories may consider maintaining inventory of Fmoc-DL-Ala-OH as a cost-effective, general-purpose alanine building block for non-stereospecific applications, including peptide synthesis training, initial method optimization, and pilot-scale synthesis campaigns where stereochemical outcomes are not the primary experimental variable. With a defined long-term storage stability of 36 months at -20°C in powder form [1] and commercial availability at high purity (≥98% to 99.49%) , the compound supports core facility operations without the premium pricing associated with enantiopure Fmoc-alanine derivatives. Procurement of bulk quantities of the racemic form for these general applications enables allocation of limited core facility budgets toward specialized, high-cost building blocks where enantiopurity is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-DL-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.